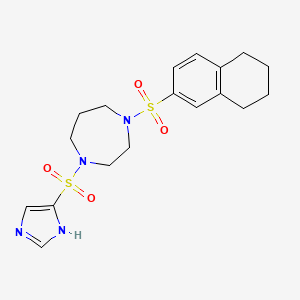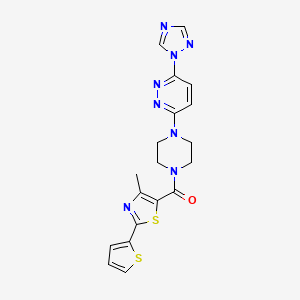
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, also known as BFF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. BFF belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
PET Radioligand Synthesis
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide and its derivatives have been explored for potential use as PET (Positron Emission Tomography) radioligands. One study synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors (Gao, Wang, Hutchins, & Zheng, 2008).
Antimicrobial and Antiviral Activities
Research has also been conducted on urea and thiourea derivatives of piperazine, doped with different compounds, to evaluate their antiviral and antimicrobial activities. For example, a study on urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral and antimicrobial properties (Reddy et al., 2013).
Synthesis of Novel Derivatives
The chemical synthesis and modification of piperazine derivatives, including N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, have been a significant area of research. Studies involve synthesizing novel derivatives and evaluating their chemical properties and potential applications in different fields, such as antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Drug Synthesis and Evaluation
Some studies focus on synthesizing and evaluating derivatives of piperazine for drug development. For instance, the synthesis of flunarizine, a drug used to treat migraines and epilepsy, involves the use of piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
Discovery of Small Molecule Inhibitors
Piperazine derivatives have been studied for their potential as small molecule inhibitors in various disease models. For example, a study on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase discovered their significance in disease models (Thalji et al., 2013).
Crystal Structure Analysis
The crystal structure analysis of piperazine derivatives, including N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, contributes to understanding their chemical properties and potential applications. Studies in this area focus on determining the molecular structure and interactions of these compounds (Gumireddy et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O/c1-13-12-14(6-7-15(13)19)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXXIUXWKQREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)


![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)

